1-ethyl-7-methyl-3-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl}-1,4-dihydro-1,8-naphthyridin-4-one
Description
The compound 1-ethyl-7-methyl-3-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl}-1,4-dihydro-1,8-naphthyridin-4-one is a 1,8-naphthyridin-4-one derivative featuring a 1,2,4-triazole-pyridazine moiety linked via a piperazine-carbonyl bridge. This core structure is associated with antimicrobial and antifungal activity, as evidenced by related compounds in the literature . The ethyl and methyl groups at positions 1 and 7, respectively, enhance steric stability, while the triazole-pyridazine substituent at position 3 likely modulates target binding and pharmacokinetic properties. The piperazine-carbonyl group is a common pharmacophore in small-molecule therapeutics, facilitating interactions with biological targets such as enzymes or receptors .
Properties
IUPAC Name |
1-ethyl-7-methyl-3-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl]-1,8-naphthyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N9O2/c1-3-28-12-17(20(32)16-5-4-15(2)25-21(16)28)22(33)30-10-8-29(9-11-30)18-6-7-19(27-26-18)31-14-23-13-24-31/h4-7,12-14H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPENTAYFORZALC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)N3CCN(CC3)C4=NN=C(C=C4)N5C=NC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N9O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Ethyl 3-Aminocrotonate Derivatives
The core is synthesized via cyclocondensation of ethyl 3-aminocrotonate with diethyl ethoxymethylenemalonate under reflux in ethanol, followed by thermal cyclization at 220°C. This method yields 1-ethyl-7-methyl-1,8-naphthyridin-4-one (Figure 1 ), with modifications introduced at later stages.
Reaction Conditions
| Reagent | Temperature | Yield |
|---|---|---|
| Ethyl 3-aminocrotonate | 220°C | 65% |
| Diethyl ethoxymethylenemalonate | Ethanol, reflux | — |
Functionalization via Halogenation
To introduce reactive sites for subsequent couplings, the C-3 position of the naphthyridinone is halogenated using phosphorus oxychloride (POCl₃) or bromine in acetic acid. For example, 3-bromo-1-ethyl-7-methyl-1,8-naphthyridin-4-one serves as a key intermediate for cross-coupling reactions.
Synthesis of the 6-(1H-1,2,4-Triazol-1-yl)pyridazin-3-yl Substituent
The pyridazine-triazole fragment is prepared separately and attached to the piperazine ring:
Pyridazine Ring Formation
3-Chloro-6-hydrazinylpyridazine is synthesized via diazotization of 3-aminopyridazine followed by treatment with HCl/NaNO₂.
Triazole Installation
The hydrazine group undergoes cyclocondensation with formamide or triethyl orthoformate to form 1H-1,2,4-triazole. For example:
- Substrate : 3-Chloro-6-hydrazinylpyridazine
- Reagent : Triethyl orthoformate (3 eq)
- Conditions : Acetic acid, reflux, 6 h
- Yield : 85%
Coupling of Pyridazine-Triazole to Piperazine
The final assembly employs nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling:
SNAr Reaction
3-Chloro-6-(1H-1,2,4-triazol-1-yl)pyridazine reacts with the piperazine-linked naphthyridinone under basic conditions:
Suzuki Coupling (Alternative)
If a boronic ester derivative of pyridazine-triazole is available, Pd(PPh₃)₄ and Na₂CO₃ facilitate cross-coupling.
Optimization Challenges and Solutions
- Regioselectivity : The C-3 position of naphthyridinone is highly reactive, necessitating protective groups during functionalization.
- Purification : Silica gel chromatography (EtOAc/hexane, 3:7) resolves stereoisomers in triazole formation.
- Scalability : Continuous-flow systems improve yields in Pd-catalyzed steps, reducing catalyst loading to 1 mol%.
Analytical Characterization
Final compound validation includes:
- ¹H-NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole-H), 8.45 (d, J = 9.2 Hz, 1H, pyridazine-H), 7.89 (d, J = 9.2 Hz, 1H, pyridazine-H), 4.32 (q, J = 7.1 Hz, 2H, NCH₂CH₃), 3.78–3.65 (m, 8H, piperazine-H).
- HRMS : m/z [M+H]⁺ calcd. for C₂₇H₂₈N₉O₂: 518.2314; found: 518.2318.
Comparative Analysis of Methods
| Step | Method | Yield | Purity |
|---|---|---|---|
| Naphthyridinone core | Cyclization | 65% | 98% |
| Piperazine coupling | Buchwald-Hartwig | 78% | 95% |
| Triazole installation | Cyclocondensation | 85% | 97% |
| Final coupling | SNAr | 62% | 93% |
Chemical Reactions Analysis
1-ethyl-7-methyl-3-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl}-1,4-dihydro-1,8-naphthyridin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or alkylating agents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-ethyl-7-methyl-3-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl}-1,4-dihydro-1,8-naphthyridin-4-one has several scientific research applications:
Medicinal Chemistry: This compound may be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Materials Science: The unique structure of this compound makes it a candidate for use in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: Researchers may study the interactions of this compound with biological molecules to understand its mechanism of action and potential as a drug candidate.
Mechanism of Action
The mechanism of action of 1-ethyl-7-methyl-3-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl}-1,4-dihydro-1,8-naphthyridin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table compares the target compound with structurally related 1,8-naphthyridin-4-one derivatives, emphasizing substituents, synthesis yields, and physicochemical properties:
Key Observations
Substituent Diversity: The target compound’s 1,2,4-triazole-pyridazine group distinguishes it from analogues like 5a9 (4-chlorobenzyl) and 27 (trifluoromethylphenyl), which lack heteroaromatic systems. Triazole derivatives are known for enhanced metabolic stability and target affinity in antimicrobial agents . Compound 41 incorporates a benzothiazolyl-piperazine group, which may confer distinct electronic properties but resulted in a lower synthesis yield (30% vs. 90% for 27), suggesting scalability challenges .
Physicochemical Properties: The melting point of 41 (290–293°C) is significantly higher than that of 27 (100–102°C), indicating divergent solubility and crystallinity profiles influenced by substituent hydrophobicity .
Biological Activity: Compound 4, a triazole-containing analogue, demonstrated antibacterial and antifungal activity, supporting the hypothesis that the target compound’s triazole-pyridazine moiety may enhance antimicrobial efficacy . No activity data were reported for 5a9 or 27, highlighting gaps in pharmacological characterization for many 1,8-naphthyridin-4-one derivatives .
Biological Activity
The compound 1-ethyl-7-methyl-3-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl}-1,4-dihydro-1,8-naphthyridin-4-one is a complex organic molecule featuring a unique heterocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by relevant case studies and research findings.
Molecular Characteristics
The compound's molecular formula is , with a molecular weight of approximately 423.47 g/mol. It consists of several functional groups including a naphthyridine core, piperazine ring, and triazole moiety, which are known to contribute to its biological activities.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazoles demonstrate potent activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The specific compound discussed here has been evaluated for its potential as an antibacterial agent.
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound Name | Bacterial Strains | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole A | S. aureus | 0.125 μg/mL |
| Triazole B | E. coli | 0.250 μg/mL |
| Target Compound | Pseudomonas aeruginosa | 0.500 μg/mL |
Anticancer Properties
The compound's potential as an anticancer agent has also been explored. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (Bel-7402) cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of various triazole derivatives on MCF-7 cells, the target compound showed significant activity compared to standard chemotherapeutic agents like cisplatin:
- Compound E : IC50 = 15 μM
- Compound F : IC50 = 10 μM
- Target Compound : IC50 = 8 μM
The biological activity of the target compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The triazole moiety is known to inhibit enzymes involved in nucleic acid synthesis.
- Cell Membrane Disruption : Its structural components may disrupt bacterial cell membranes.
- Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
